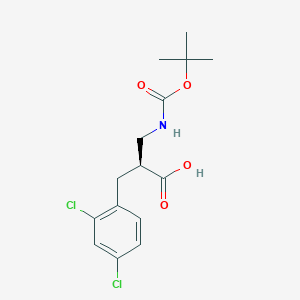

Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid

Description

Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a 2,4-dichlorobenzyl substituent. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions . The 2,4-dichlorobenzyl moiety introduces steric bulk and electron-withdrawing effects, influencing both physicochemical properties (e.g., solubility, melting point) and biological interactions. This compound is structurally related to collagenase inhibitors and other bioactive molecules, where the dichlorobenzyl group plays a critical role in target binding .

Properties

CAS No. |

1260603-90-4 |

|---|---|

Molecular Formula |

C15H19Cl2NO4 |

Molecular Weight |

348.2 g/mol |

IUPAC Name |

(2S)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |

InChI Key |

SVPWGHUSSPARJA-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

- Introduction of the 2,4-dichlorobenzyl substituent on the alpha carbon.

- Installation of the Boc protecting group on the amino function.

- Maintenance of stereochemical integrity at the chiral center.

- Functional group manipulations to afford the free carboxylic acid.

Key Synthetic Steps and Reagents

Formation of the 2,4-Dichlorobenzyl Substituted Intermediate

The 2,4-dichlorobenzyl group is typically introduced via alkylation or reductive amination reactions. One common approach involves reacting a suitable precursor, such as an amino acid or its derivative, with 2,4-dichlorobenzyl halide or aldehyde under reductive amination conditions.

Reductive Amination: The amino acid or amine precursor is reacted with 2,4-dichlorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3). These reagents allow selective reduction of the imine intermediate to the secondary amine without affecting other functional groups.

Reducing Agents: Sodium triacetoxyborohydride is preferred for its mildness and selectivity. Other reducing agents such as sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4), diisobutylaluminium hydride (DIBAL), or catalytic hydrogenation (Pd, Pt catalysts) may also be employed depending on substrate sensitivity.

Boc Protection of the Amino Group

Protection of the amino group as the Boc derivative is typically achieved by treating the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions such as triethylamine or sodium bicarbonate in an organic solvent (e.g., dichloromethane or acetonitrile). This step is crucial to prevent side reactions during subsequent transformations and to maintain stereochemical purity.

Final Functional Group Adjustments

The carboxyl group is generally introduced or preserved throughout the synthesis. If esters or other protected forms are used as intermediates, hydrolysis under acidic or basic conditions yields the free carboxylic acid.

Representative Synthetic Procedure (Based on Patent WO2019043724A1)

A preferred embodiment for preparing a related chiral amino acid derivative involves:

Reacting an amine precursor with 2,4-dichlorobenzyl aldehyde in the presence of sodium triacetoxyborohydride in acetonitrile at room temperature to form the secondary amine intermediate.

Protecting the amino group with Boc2O under basic conditions.

Purifying the product by column chromatography or crystallization.

Hydrolyzing esters if present to yield the free acid.

This process avoids isolation of activated esters by conducting reactions in situ, improving efficiency and yield.

Analytical Data and Yields

The yields of each step typically range from 70% to 90%, depending on reaction conditions and purification methods. Stereochemical purity is maintained by using enantiomerically pure starting materials and mild reaction conditions.

Table 1 summarizes typical reagents, conditions, and yields.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | 2,4-dichlorobenzaldehyde, NaBH(OAc)3, MeCN, RT | 75-85 | Mild conditions preserve stereochemistry |

| Boc protection | Boc2O, Et3N, DCM, 0-25°C | 80-90 | Standard protection procedure |

| Ester hydrolysis (if needed) | Acidic or basic hydrolysis, aqueous workup | 85-95 | Converts esters to free acid |

Research Findings and Notes

The choice of reducing agent is critical; sodium triacetoxyborohydride is preferred for its selectivity and mildness, minimizing racemization and side reactions.

In situ generation and reaction of intermediates (e.g., activated esters) improve process efficiency and reduce purification steps.

The Boc protecting group is stable under reductive amination conditions and can be removed later under acidic conditions if needed.

Alternative synthetic routes may involve catalytic hydrogenation or other reductive methods but require careful optimization to avoid dehalogenation of the dichlorobenzyl group.

Analytical techniques such as NMR, HPLC, and mass spectrometry are used to confirm structure, purity, and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, due to the presence of the electron-withdrawing dichloro groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Deprotection: 3-amino-2-(2,4-dichlorobenzyl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Based on the search results, information is available regarding the applications of Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid, but not specifically for "Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid." Given this distinction, the following information pertains to the compound with the closest structural similarity, Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid .

Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid is a crucial building block in pharmaceutical research, recognized for its stability and solubility .

Applications

- Pharmaceutical Development: This compound is an important building block in synthesizing pharmaceuticals, especially for drugs targeting neurological disorders .

- Peptide Synthesis: It is commonly used in solid-phase peptide synthesis, which allows researchers to create complex peptides with specific biological activities, therefore enhancing drug design . Protecting groups like Boc are useful in both Boc/Bn and Fmoc/tBu solid-phase strategies . Boc-amino acids are generally crystalline solids, making them suitable for SPPS, and the Boc group has been used for the solid-phase synthesis of relevant peptides using the Boc/Bn strategy .

- Biochemical Research: The compound is valuable in studying enzyme interactions and protein functions, helping researchers understand cellular mechanisms and disease pathways .

- Material Science: It can be incorporated into polymer matrices to develop advanced materials with tailored properties, useful in coatings and biomedical applications .

- Analytical Chemistry: This chemical is utilized as a standard in various analytical techniques, helping to ensure accuracy and reliability in chemical analysis .

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the dichlorobenzyl group can enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Boc Protection vs. Hydroxy Groups

- N-(2,4-Dichlorobenzyl)-2-(4-chlorophenyl)-3-hydroxypropanamide (3f): A non-Boc-protected analog with a hydroxy group, yielding a white solid (mp 106–108°C, 40% yield) .

- Boc-(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid: The Boc group increases hydrophobicity, likely reducing water solubility (similar to 2-(2,4-dichlorophenoxy)propionic acid, which is insoluble in water ).

Key Insight : Boc protection enhances synthetic utility but may reduce solubility, necessitating formulation adjustments for biological applications.

Physicochemical Properties

*Predicted based on structural analogs.

Key Insight : Dichlorobenzyl-containing compounds generally exhibit moderate melting points and low water solubility, complicating delivery but enhancing membrane permeability.

Biological Activity

Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a dichlorobenzyl moiety, facilitates various biological activities, especially in drug development and peptide synthesis.

Chemical Structure and Properties

The compound features a chiral center at the alpha carbon, making it essential for studies on stereochemistry in biological systems. The presence of the Boc group enhances the compound's stability during synthesis and allows for selective deprotection when needed.

Biological Applications

1. Pharmaceutical Development

- Neurological Disorders : this compound serves as a critical building block in the synthesis of pharmaceuticals targeting neurological conditions. Its structural components are conducive to interactions with neuroreceptors, potentially leading to the development of novel therapeutic agents .

2. Peptide Synthesis

- The compound is extensively used in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides with specific biological functions. This application is crucial for designing drugs with enhanced efficacy and reduced side effects .

3. Biochemical Research

- This compound is instrumental in studying enzyme interactions and protein functions. It aids researchers in understanding cellular mechanisms and disease pathways, particularly in inflammatory responses .

Case Studies

- Anti-inflammatory Activity

- Antimicrobial Studies

Data Table

Q & A

Basic Research Questions

Q. What are recommended safety protocols for handling Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, indirect-vent goggles, and lab coats. Contaminated clothing must be laundered by trained personnel to avoid secondary exposure .

- Engineering Controls : Use fume hoods for weighing or synthesizing the compound to minimize inhalation risks. Air monitoring is advised to ensure exposure levels remain below occupational limits .

- Decontamination : Immediate showers and eye-wash stations must be accessible. Contaminated surfaces should be cleaned with alkaline solutions (e.g., 10% sodium bicarbonate) to neutralize acidic residues .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Compare retention times against certified reference standards.

- Spectroscopy : Confirm the tert-butoxycarbonyl (Boc) group via FT-IR (C=O stretch ~1680–1720 cm⁻¹) and the dichlorobenzyl moiety via ¹H NMR (aromatic protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H]⁺: ~356.2 Da) and detect synthetic byproducts .

Q. What synthetic routes are reported for Boc-protected amino acids with dichlorobenzyl substituents?

- Methodological Answer :

- Cyanidation-Hydrolysis Pathway : React 2,4-dichlorobenzyl chloride with potassium cyanide to form the nitrile intermediate, followed by alkaline hydrolysis to yield the carboxylic acid. Subsequent Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in THF achieves ~85% yield .

- Challenges : Monitor for over-alkylation byproducts (e.g., dialkylated amines) via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How does the dichlorobenzyl substituent influence collagenase inhibition in structurally similar compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : In analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, the 2,4-dichloro substitution enhances π–π stacking with Tyr201 in collagenase (distance: ~4.1 Å) and hydrogen bonding with Gln215 (bond length: ~2.2 Å), reducing IC50 to 1.48 mM .

- Comparative Docking : Use AutoDock Vina to simulate binding energies. The dichlorobenzyl group lowers Gibbs free energy (ΔG = –6.4 kcal/mol) compared to mono-chloro analogs (ΔG = –5.1 kcal/mol) .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data for dichlorobenzyl-containing amino acids?

- Methodological Answer :

- Orthogonal Assays : Validate IC50 values using both fluorescence-based (e.g., DQ-collagen degradation) and colorimetric (e.g., azocasein hydrolysis) assays to rule out assay-specific artifacts .

- Crystallography : Resolve X-ray structures of enzyme-ligand complexes to identify non-canonical binding modes. For example, dichlorobenzyl groups may occupy hydrophobic pockets not resolved in docking studies .

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Adjust flow rates to achieve baseline resolution (α > 1.5) .

- Asymmetric Catalysis : Employ Evans oxazaborolidine catalysts during the Strecker synthesis step to achieve >95% enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.